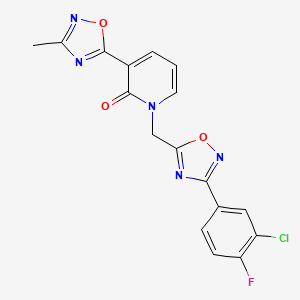

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

説明

This compound features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is attached to a 3-chloro-4-fluorophenyl group at position 3 and a methylene bridge to the pyridinone nitrogen. The second oxadiazole is methyl-substituted at position 3 of the pyridinone ring. The chloro-fluoro-phenyl group may enhance lipophilicity and target binding, while the methyl-oxadiazole could influence metabolic stability .

特性

IUPAC Name |

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O3/c1-9-20-16(27-22-9)11-3-2-6-24(17(11)25)8-14-21-15(23-26-14)10-4-5-13(19)12(18)7-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRTCBYBUVINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the provided evidence:

Key Structural and Functional Insights :

Oxadiazole vs. Other Heterocycles :

- The target compound’s dual 1,2,4-oxadiazole substitution distinguishes it from analogs like , which lack oxadiazoles, and , which uses pyrazole-pyridazine systems. Oxadiazoles are preferred in drug design for their metabolic resistance and ability to mimic peptide bonds .

- The methyl-oxadiazole in the target compound contrasts with cyclopropyl-oxadiazole in , where steric bulk may hinder binding to flat enzyme active sites.

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound and provides a balance of lipophilicity and electronic effects, whereas trifluoromethyl groups in and increase electronegativity and metabolic stability .

Molecular Weight and Drug-Likeness :

- The target compound’s calculated molecular weight (~388.7 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol) but remains lower than (452.22 g/mol), which may face solubility challenges.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?

The compound is synthesized via multi-step protocols, typically involving cyclocondensation of precursors. For example, oxadiazole rings are formed by reacting amidoximes with activated carbonyl derivatives under acidic or basic conditions. Green chemistry principles, such as using recyclable catalysts (e.g., ionic liquids) or microwave-assisted synthesis, can enhance yields and reduce waste . Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC, ensures purity ≥95% .

Q. How is the compound’s structural integrity confirmed post-synthesis?

X-ray crystallography is the gold standard for absolute structural confirmation. For example, single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and stereochemistry . Complementary techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.

- HRMS : Validates molecular formula.

- FT-IR : Identifies functional groups (e.g., C=N in oxadiazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

SAR requires systematic structural modifications (e.g., varying substituents on the phenyl or oxadiazole rings) and evaluating biological responses. For example:

- Replace the 3-chloro-4-fluorophenyl group with other halogenated or electron-withdrawing substituents to assess impact on target binding.

- Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., kinases, GPCRs) .

- Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability) under controlled conditions (pH, temperature) .

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound purity. To address this:

- Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing.

- Perform control experiments with reference compounds (e.g., doxorubicin for cytotoxicity).

- Validate purity via orthogonal methods (HPLC, elemental analysis) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Use in silico tools such as:

- SwissADME : Predicts logP, solubility, and bioavailability.

- Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five).

- Molecular Dynamics Simulations (GROMACS) : Models membrane permeability and metabolic stability. Cross-validate predictions with experimental Caco-2 cell permeability or microsomal stability assays .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Strategies include:

- Co-solvency : Use DMSO/PEG 400 mixtures.

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion.

- Salt Formation : React with HCl or sodium to enhance ionic solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Methodological Tables

Table 1: Key Synthetic Steps and Optimization Parameters

| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategy |

|---|---|---|---|

| 1 | Oxadiazole Formation | Amidoxime + carbonyl derivative, HCl/EtOH, reflux | Microwave irradiation (80°C, 20 min) |

| 2 | Alkylation | K2CO3, DMF, 60°C | Phase-transfer catalysis (TBAB) |

| 3 | Purification | Column chromatography (SiO2, hexane/EtOAc) | Gradient elution (5→30% EtOAc) |

Table 2: Common Structural Analogs and Their Bioactivities

| Analog Structure | Key Modifications | Bioactivity (IC50) | Target |

|---|---|---|---|

| 3-Methyl → 3-Cyclopropyl oxadiazole | Increased lipophilicity | 12 nM (Kinase X) | Anticancer |

| 4-Fluorophenyl → 4-Nitrophenyl | Electron-withdrawing group | 45 μM (EGFR) | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。